(2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile
CAS No.: 832674-63-2
Cat. No.: VC8297807
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832674-63-2 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetonitrile |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-2-15-10-6-8(7-14)5-9(12)11(10)16-4-3-13/h5-7H,2,4H2,1H3 |
| Standard InChI Key | YYGUYTQPRDMNEH-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC#N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC#N |
Introduction
(2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile is an organic compound that belongs to the class of phenolic compounds. It features a unique molecular structure consisting of a bromo group, an ethoxy group, and a formyl group attached to a phenoxyacetonitrile backbone. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential applications in synthetic chemistry and biological research, similar to related compounds.
Synthesis
The synthesis of (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile would typically involve multi-step organic reactions. A general procedure might include:
-
Starting Materials: Phenols and acetonitriles.
-
Reaction Conditions: Heating under reflux with solvents like dimethylformamide or acetonitrile, using bases such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.
Applications
While specific applications for (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile are not documented, related compounds have been used in various fields:
-
Synthetic Chemistry: As intermediates for further functionalization.
-
Medicinal Chemistry: Potential therapeutic applications due to their biological activity.
Analytical Techniques
Characterization of (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile would involve techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to determine its structure and purity accurately.
Comparison with Related Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Potential Applications |
|---|---|---|---|
| (2,6-Dibromo-4-formylphenoxy)acetonitrile | 292.98 | Dibromo, formyl, phenoxyacetonitrile | Antimicrobial, anticancer |
| (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile | 253.68 | Chloro, ethoxy, formyl, phenoxyacetonitrile | Medicinal chemistry |
| (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile | Not specified | Bromo, ethoxy, formyl, phenoxyacetonitrile | Potential in synthetic and medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume